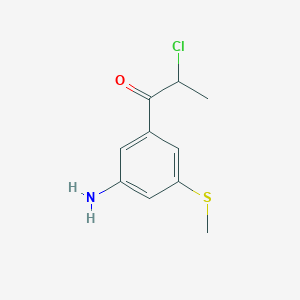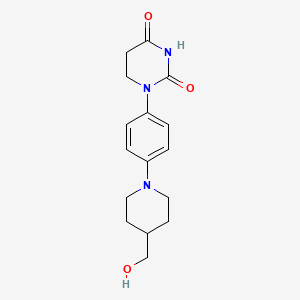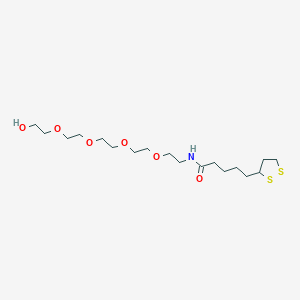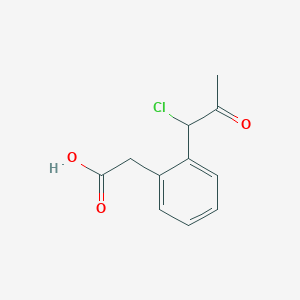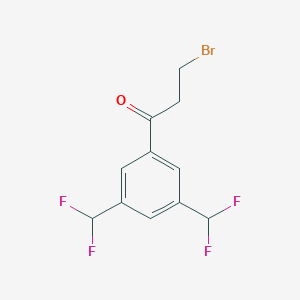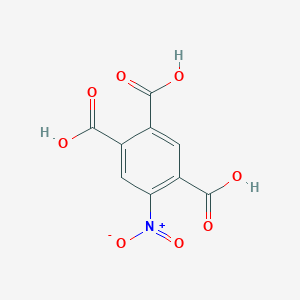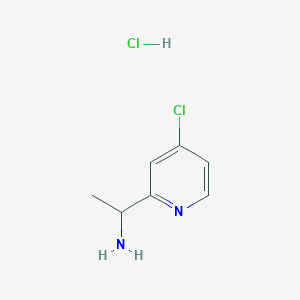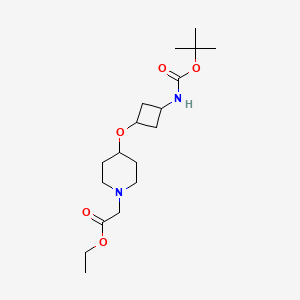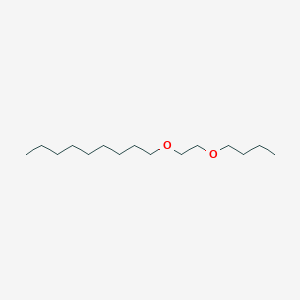
1-Butoxy-2-nonyloxy-ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butoxy-2-nonyloxy-ethane is an organic compound with the molecular formula C14H30O2 It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Butoxy-2-nonyloxy-ethane can be synthesized through the Williamson Ether Synthesis, a classic method for preparing ethers. This involves the reaction of an alkoxide ion with a primary alkyl halide. For instance, the reaction between sodium butoxide and 1-bromo-2-nonanol under reflux conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Williamson Ether Synthesis. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Butoxy-2-nonyloxy-ethane undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of aldehydes or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: Nucleophilic substitution reactions can replace the butoxy or nonyloxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various ethers or other substituted compounds.
Aplicaciones Científicas De Investigación
1-Butoxy-2-nonyloxy-ethane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Butoxy-2-nonyloxy-ethane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, altering the activity of enzymes or receptors, and influencing cellular processes .
Comparación Con Compuestos Similares
1-Butoxy-2-propanol: Another ether with similar solvent properties.
2-Butoxyethanol: Known for its use in cleaning products and industrial applications.
Propiedades
Número CAS |
101082-17-1 |
|---|---|
Fórmula molecular |
C15H32O2 |
Peso molecular |
244.41 g/mol |
Nombre IUPAC |
1-(2-butoxyethoxy)nonane |
InChI |
InChI=1S/C15H32O2/c1-3-5-7-8-9-10-11-13-17-15-14-16-12-6-4-2/h3-15H2,1-2H3 |
Clave InChI |
YSHCZNURJCWHPC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOCCOCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


